molecular formula C12H22N2O2S B11854394 Tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate

Tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B11854394
M. Wt: 258.38 g/mol
InChI Key: FESIDJZUOJCDIL-UHFFFAOYSA-N
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Description

Tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate is a spirocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. The spirocyclic framework provides a rigid and conformationally restricted structure, which can be advantageous in drug design by enhancing binding affinity and selectivity for biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate typically involves the formation of the spirocyclic core followed by functionalization. One common approach is to start with a suitable spirocyclic precursor and introduce the tert-butyl ester and aminomethyl groups through a series of chemical reactions. The reaction conditions often involve the use of protecting groups, such as Boc (tert-butoxycarbonyl), to protect the amine functionality during the synthesis .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of efficient catalysts, high-yielding reactions, and minimizing the number of purification steps. The choice of solvents and reagents is also crucial to ensure the safety and environmental sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution of the aminomethyl group can introduce various functional groups, leading to a diverse array of derivatives .

Mechanism of Action

The mechanism of action of tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows for high-affinity binding to enzymes or receptors, potentially inhibiting their activity. The aminomethyl group can form hydrogen bonds or electrostatic interactions with the target, while the thia-azaspiro moiety provides additional binding interactions . The exact molecular pathways involved depend on the specific biological target being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate is unique due to the presence of both sulfur and nitrogen atoms in the spirocyclic core, which can provide distinct chemical and biological properties. The combination of these heteroatoms can enhance the compound’s reactivity and binding interactions, making it a valuable scaffold for drug discovery and other scientific research applications .

Properties

Molecular Formula

C12H22N2O2S

Molecular Weight

258.38 g/mol

IUPAC Name

tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C12H22N2O2S/c1-11(2,3)16-10(15)14-7-12(8-14)9(6-13)4-5-17-12/h9H,4-8,13H2,1-3H3

InChI Key

FESIDJZUOJCDIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C(CCS2)CN

Origin of Product

United States

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